(Furfurylthio)acetic acid

Overview

Description

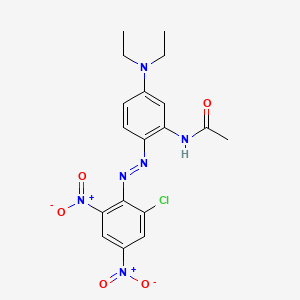

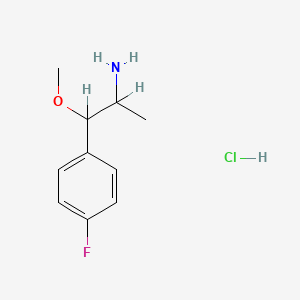

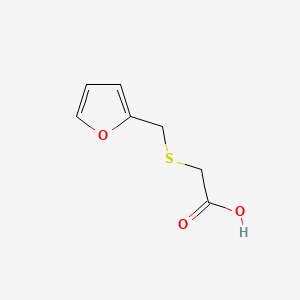

(Furfurylthio)acetic acid, also known as [(furan-2-ylmethyl)sulfanyl]acetic acid, is a chemical compound with the molecular formula C7H8O3S . It has a molecular weight of 172.2016 .

Molecular Structure Analysis

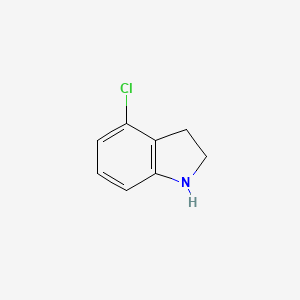

The molecular structure of (Furfurylthio)acetic acid consists of a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) attached to a methylthio group (CH3-S-), which is further connected to an acetic acid moiety .

Scientific Research Applications

Furfural Derivatives in Green Chemistry

Furfural and its derivatives, including potentially (Furfurylthio)acetic acid, play a crucial role in green chemistry, particularly in the conversion of biomass to valuable chemicals. Furfural, derived from pentoses in aqueous acidic media, is a key platform chemical for producing a variety of furan-based compounds, including fuels, solvents, and polymer precursors. The mechanistic and kinetic aspects of furfural formation highlight the complexity of biomass conversion processes and the potential for innovative catalytic strategies to enhance efficiency and selectivity (Danon, Marcotullio, & Jong, 2014).

Acetic Acid in Biotechnology and Environmental Applications

Acetic acid's role in yeast cell death regulation illustrates its biological significance and potential biotechnological applications. Understanding acetic acid-induced cell death mechanisms in yeast could inform the development of more resilient yeast strains for industrial applications, such as biofuel production and pharmaceuticals (Chaves et al., 2021). Additionally, the use of peracetic acid, a derivative of acetic acid, in wastewater treatment highlights the environmental applications of acetic acid and its derivatives. Peracetic acid's effectiveness as a disinfectant, coupled with its environmental advantages, underscores its potential in sustainable water treatment solutions (Kitis, 2004).

Potential Applications in Materials Science

While the specific applications of (Furfurylthio)acetic acid were not directly discussed, related research on furfurylation and acetylation of materials, such as wood, suggests potential areas of investigation. Chemical modifications like furfurylation can enhance wood properties, including resistance to biodegradation and dimensional stability, pointing towards the utility of furfural derivatives in materials science and engineering (Papadopoulos, Bikiaris, Mitropoulos, & Kyzas, 2019).

Future Directions

Furfural, a related compound, is considered a promising renewable platform molecule derived from hemicellulose. It can be further converted to fossil fuel alternatives and valuable chemicals due to its highly functionalized molecular structure . This suggests that (Furfurylthio)acetic acid, which contains a furan ring like furfural, may also have potential applications in the production of renewable fuels and chemicals.

Mechanism of Action

Target of Action

(Furfurylthio)acetic acid, similar to furfural and acetic acid, may have shared cellular targets . .

Mode of Action

It’s known that acetic acid, a related compound, can act as an antimicrobial agent used to treat susceptible infections . It’s also used locally, occasionally internally, as a counterirritant .

Biochemical Pathways

Acetic acid, a related compound, is known to affect the activity of glycolytic enzymes . This suggests that (Furfurylthio)acetic acid might also interact with similar metabolic pathways.

Pharmacokinetics

The ladme model (liberation, absorption, distribution, metabolism, and elimination) is often used to describe the pharmacokinetics of similar compounds like nsaids .

Result of Action

Related compounds like furfural and acetic acid are known to reduce the yield of certain biochemical reactions .

Action Environment

It’s known that the presence of inhibitors like furfural and acetic acid in the medium can reduce the productivity of microbial biocatalysts . This suggests that the action, efficacy, and stability of (Furfurylthio)acetic acid might also be influenced by environmental factors.

properties

IUPAC Name |

2-(furan-2-ylmethylsulfanyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c8-7(9)5-11-4-6-2-1-3-10-6/h1-3H,4-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDIHIJSUARXBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CSCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10237800 | |

| Record name | (Furfurylthio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Furfurylthio)acetic acid | |

CAS RN |

89639-87-2 | |

| Record name | 2-[(2-Furanylmethyl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89639-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Furfurylthio)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089639872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Furfurylthio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (furfurylthio)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Trifluoromethyl)phenyl]acetamide](/img/structure/B1352057.png)